molecular formula C12H26ClN B6609592 2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride CAS No. 219835-64-0

2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride

Cat. No.: B6609592
CAS No.: 219835-64-0
M. Wt: 219.79 g/mol
InChI Key: SSBMSVPCDNGPCJ-UHFFFAOYSA-N
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Description

2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C12H25N·HCl. It is a derivative of cyclohexylamine, characterized by the presence of four methyl groups on the cyclohexane ring and an ethylamine side chain. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,3,5,5-tetramethylcyclohexanone.

    Reductive Amination: The ketone is subjected to reductive amination using ethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This step converts the ketone to the corresponding amine.

    Hydrochloride Formation: The free amine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 3,3,5,5-tetramethylcyclohexanone are subjected to reductive amination.

    Purification: The resulting amine is purified through distillation or recrystallization.

    Hydrochloride Formation: The purified amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or other substituted amines.

Scientific Research Applications

2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes involving amine compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of 2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride involves its interaction with biological targets, primarily through its amine group. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,3,5,5-tetramethylcyclohexanone: A precursor in the synthesis of the compound.

    Cyclohexylamine: A structurally related compound with similar amine functionality.

    2-(3,3,5-trimethylcyclohexyl)ethan-1-amine: A similar compound with one less methyl group on the cyclohexane ring.

Uniqueness

2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride is unique due to the presence of four methyl groups on the cyclohexane ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-(3,3,5,5-tetramethylcyclohexyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N.ClH/c1-11(2)7-10(5-6-13)8-12(3,4)9-11;/h10H,5-9,13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBMSVPCDNGPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)C)CCN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.79 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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